Cas no 61886-14-4 (Cyclohexanamine,4-(1,1-dimethylethyl)-, hydrochloride, cis- (9CI))
Cyclohexanamine,4-(1,1-dimethylethyl)-, hydrochloride, cis- (9CI) Chemical and Physical Properties
Names and Identifiers
-
- Cyclohexanamine,4-(1,1-dimethylethyl)-, hydrochloride, cis- (9CI)
- 5-(4-chlorophenyl)-3-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazole
- 1,2,4-oxadiazole, 5-(4-chlorophenyl)-3-[(4-methoxyphenyl)methyl]-
- AC1LI5PT
- AC1Q3SEP
- CBMicro_046746
- CTK8D7656
- MolPort-002-185-706
- Oprea1_679428
- STK080116
- trans-4-(t-Butyl)cyclohexanamine HCl
- trans-4-(tert-Butyl)cyclohexanaminehydrochloride
- TRANS-4-(TERT-BUTYL)CYCLOHEXANAMINE HCL
- SY127656
- trans-4-tert-butyl-cyclohexylaMine hydrochloride
- CIS-4-(TERT-BUTYL)CYCLOHEXANAMINE HCL
- Cyclohexanamine,1-dimethylethyl)-, hydrochloride, trans-
- NSC-93202
- (1R,4r)-4-(tert-butyl)cyclohexan-1-amine hydrochloride
- CS-0317640
- 54572-02-0
- DTXSID50610870
- trans-4-(tert-Butyl)cyclohexanamine hydrochloride
- AKOS030628037
- MFCD25371559
- SCHEMBL1241009
- DS-008774
- (1s,4s)-4-tert-butylcyclohexan-1-amine hydrochloride
- NSC106474
- NSC93202
- CS-0322802
- (1S,4s)-4-(tert-butyl)cyclohexan-1-amine hydrochloride
- cis-4-(tert-Butyl)cyclohexanamine hydrochloride
- W11870
- 61886-14-4
- MFCD25371558
- NSC-106474
- (1r,4r)-4-tert-butylcyclohexan-1-amine hydrochloride
- 4-tert-Butylcyclohexan-1-amine--hydrogen chloride (1/1)
- trans-4-tert-butylcyclohexanamine hydrochloride
- SCHEMBL1241006
- AS-67821
- AS-62422
- W11871
- cis-4-(t-Butyl)cyclohexanamine HCl
- AKOS027430216
-
- MDL: MFCD25371559
- Inchi: 1S/C10H21N.ClH/c1-10(2,3)8-4-6-9(11)7-5-8;/h8-9H,4-7,11H2,1-3H3;1H
- InChI Key: GKZRLLGEYNJZDA-UHFFFAOYSA-N
- SMILES: Cl.NC1CCC(CC1)C(C)(C)C
Computed Properties
- Exact Mass: 300.06669
- Monoisotopic Mass: 191.1440774g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 115
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 26Ų
Experimental Properties
- PSA: 48.15
Cyclohexanamine,4-(1,1-dimethylethyl)-, hydrochloride, cis- (9CI) Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB487860-250 mg |
cis-4-(t-Butyl)cyclohexanamine HCl |
61886-14-4 | 250MG |
€939.00 | 2023-04-20 | ||
| A2B Chem LLC | AX14972-1mg |
cis-4-(tert-Butyl)cyclohexanamine hydrochloride |
61886-14-4 | 95 | 1mg |
$73.00 | 2024-04-19 | |
| A2B Chem LLC | AX14972-2mg |
cis-4-(tert-Butyl)cyclohexanamine hydrochloride |
61886-14-4 | 95 | 2mg |
$86.00 | 2024-04-19 | |
| A2B Chem LLC | AX14972-3mg |
cis-4-(tert-Butyl)cyclohexanamine hydrochloride |
61886-14-4 | 95 | 3mg |
$105.00 | 2024-04-19 | |
| A2B Chem LLC | AX14972-5mg |
cis-4-(tert-Butyl)cyclohexanamine hydrochloride |
61886-14-4 | 95 | 5mg |
$118.00 | 2024-04-19 | |
| A2B Chem LLC | AX14972-10mg |
cis-4-(tert-Butyl)cyclohexanamine hydrochloride |
61886-14-4 | 95 | 10mg |
$135.00 | 2024-04-19 | |
| A2B Chem LLC | AX14972-100mg |
cis-4-(tert-Butyl)cyclohexanamine hydrochloride |
61886-14-4 | 95% | 100mg |
$310.00 | 2024-04-19 | |
| A2B Chem LLC | AX14972-250mg |
cis-4-(tert-Butyl)cyclohexanamine hydrochloride |
61886-14-4 | 95% | 250mg |
$535.00 | 2024-04-19 | |
| A2B Chem LLC | AX14972-500mg |
cis-4-(tert-Butyl)cyclohexanamine hydrochloride |
61886-14-4 | 95% | 500mg |
$745.00 | 2024-04-19 | |
| A2B Chem LLC | AX14972-1g |
cis-4-(tert-Butyl)cyclohexanamine hydrochloride |
61886-14-4 | 95% | 1g |
$1060.00 | 2024-04-19 |
Cyclohexanamine,4-(1,1-dimethylethyl)-, hydrochloride, cis- (9CI) Suppliers
Cyclohexanamine,4-(1,1-dimethylethyl)-, hydrochloride, cis- (9CI) Related Literature
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
Additional information on Cyclohexanamine,4-(1,1-dimethylethyl)-, hydrochloride, cis- (9CI)
Introduction to Cyclohexanamine,4-(1,1-dimethylethyl)-, hydrochloride, cis- (9CI) and Its Applications in Modern Chemical Research
The compound with the CAS number 61886-14-4, identified as Cyclohexanamine,4-(1,1-dimethylethyl)-, hydrochloride, cis- (9CI), represents a significant advancement in the field of organic chemistry and pharmaceutical research. This compound, characterized by its unique structural and chemical properties, has garnered considerable attention due to its potential applications in various scientific domains. The cis-isomer of this molecule, specifically, has been the subject of extensive studies owing to its distinct reactivity and biological significance.
Cyclohexanamine,4-(1,1-dimethylethyl)-, hydrochloride, cis- (9CI) belongs to the class of secondary amines and is distinguished by the presence of a bulky tert-butyl group at the fourth carbon position of the cyclohexane ring. This structural feature imparts unique steric and electronic properties to the molecule, making it a versatile intermediate in synthetic chemistry. The hydrochloride salt form enhances its solubility in aqueous systems, facilitating its use in biological assays and pharmaceutical formulations.
In recent years, this compound has been explored for its role in developing novel therapeutic agents. Its structural framework allows for modifications that can lead to compounds with enhanced binding affinity to biological targets. For instance, researchers have investigated its potential as a precursor in the synthesis of chiral ligands used in asymmetric catalysis, which is crucial for producing enantiomerically pure pharmaceuticals. The cis-isomer, in particular, has shown promise in stabilizing transition metal complexes that exhibit high catalytic activity.
One of the most compelling aspects of Cyclohexanamine,4-(1,1-dimethylethyl)-, hydrochloride, cis- (9CI) is its utility in medicinal chemistry. The tert-butyl group not only influences the molecule's conformation but also provides a handle for further functionalization. This has led to the development of derivatives with improved pharmacokinetic profiles. Studies have demonstrated that compounds derived from this scaffold exhibit inhibitory effects on various enzymes and receptors implicated in metabolic disorders and inflammatory conditions. The cis-configuration has been particularly noted for its ability to interact selectively with certain biological targets, thereby minimizing off-target effects.
The synthesis of Cyclohexanamine,4-(1,1-dimethylethyl)-, hydrochloride, cis- (9CI) involves multi-step organic transformations that highlight the ingenuity of modern synthetic methodologies. The process typically begins with the alkylation of cyclohexanamine followed by protection-deprotection strategies to achieve the desired stereochemistry. Advanced techniques such as transition metal-catalyzed cross-coupling reactions have been employed to streamline the synthesis and improve yields. These advancements underscore the compound's importance as a building block in complex molecular architectures.
Recent research has also explored the computational modeling of Cyclohexanamine,4-(1,1-dimethylethyl)-, hydrochloride, cis- (9CI) to understand its interactions at a molecular level. Quantum mechanical calculations have provided insights into its electronic structure and reactivity patterns. These computational studies are complemented by experimental validations using spectroscopic techniques such as NMR spectroscopy and X-ray crystallography. Such integrated approaches have not only deepened our understanding of the compound but also paved the way for designing more sophisticated derivatives.
The pharmaceutical industry has taken note of the potential of this compound as an intermediate in drug development. Its ability to serve as a precursor for biologically active molecules has made it valuable in both academic research and industrial applications. Companies specializing in fine chemicals have incorporated Cyclohexanamine,4-(1,1-dimethylethyl)-, hydrochloride, cis- (9CI) into their catalogues due to its reliability and versatility. As drug discovery efforts continue to evolve towards more targeted therapies, this compound is likely to play an increasingly significant role.
In conclusion, Cyclohexanamine,4-(1,1-dimethylethyl)-, hydrochloride, cis- (9CI)* stands out as a remarkable example of how structural innovation can drive advancements in chemical research. Its unique properties make it indispensable in synthetic organic chemistry, medicinal chemistry, and catalysis. With ongoing studies exploring new applications, this compound is poised to remain at the forefront of scientific inquiry for years to come.
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